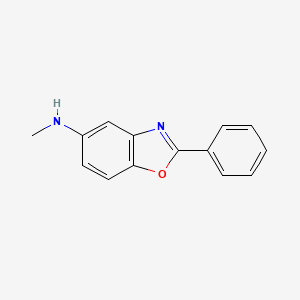

5-Methylamino-2-phenyl-benzoxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C14H12N2O |

|---|---|

分子量 |

224.26 g/mol |

IUPAC 名称 |

N-methyl-2-phenyl-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C14H12N2O/c1-15-11-7-8-13-12(9-11)16-14(17-13)10-5-3-2-4-6-10/h2-9,15H,1H3 |

InChI 键 |

XMZYXESXSLSCMM-UHFFFAOYSA-N |

规范 SMILES |

CNC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for 5 Methylamino 2 Phenyl Benzoxazole and Its Derivatives

Functionalization of the Benzoxazole (B165842) Core

The inherent reactivity of the benzoxazole scaffold allows for various post-synthetic modifications, enabling the introduction of diverse functional groups to tailor the molecule's properties for specific applications. This section explores the functionalization of the 5-amino-2-phenyl-benzoxazole core, with a particular focus on the introduction of phosphorus and silicon-containing moieties.

The introduction of phosphorus and silyl (B83357) groups onto the 5-amino-2-phenyl-benzoxazole framework represents a potential avenue for creating novel derivatives with unique electronic, steric, and physicochemical properties. While the direct functionalization of 5-methylamino-2-phenyl-benzoxazole with these groups is not extensively documented in the current scientific literature, the reactivity of the secondary amino group provides a logical site for such modifications. This section will, therefore, explore the prospective synthetic pathways for achieving phosphonylation and silylation, drawing upon established methodologies for the functionalization of aromatic amines.

Phosphonylation and Phosphorylation

The nitrogen atom of the 5-methylamino group can serve as a nucleophile to react with various phosphorus electrophiles. The reaction of this compound with phosphoryl chloride (POCl₃) or phosphonyl chlorides (RPOCl₂) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a plausible route to afford the corresponding phosphonamide or phosphinamide derivatives.

For instance, the reaction with diethyl chlorophosphate would be expected to yield a diethyl phosphoramidate (B1195095) derivative. The general reaction scheme can be envisioned as follows:

Reactants: this compound, a phosphorus electrophile (e.g., diethyl chlorophosphate), and a base (e.g., pyridine).

Solvent: An aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Conditions: The reaction would likely proceed at room temperature or with gentle heating.

A hypothetical reaction for the synthesis of a phosphonamide derivative is presented below:

Table 1: Hypothetical Reaction for the Synthesis of a Phosphonamide Derivative of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | Diethyl chlorophosphate | Pyridine | Dichloromethane | Diethyl (methyl(2-phenylbenzo[d]oxazol-5-yl))phosphoramidate |

| This compound | Phenylphosphonic dichloride | Triethylamine | Tetrahydrofuran | N-methyl-P-phenyl-N-(2-phenylbenzo[d]oxazol-5-yl)phosphonamidic chloride |

Silylation

Similarly, the amino group can be functionalized with silyl groups through reaction with silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), or other silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA). These reactions typically proceed under mild conditions and offer a means to protect the amino group or to introduce silyl moieties that can influence the compound's solubility and reactivity.

The silylation of the 5-methylamino group would likely require an appropriate base to scavenge the generated acid (e.g., HCl).

Table 2: Hypothetical Reaction for the Silylation of this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| This compound | Trimethylsilyl chloride | Triethylamine | Dichloromethane | N-methyl-N-(trimethylsilyl)-2-phenylbenzo[d]oxazol-5-amine |

| This compound | tert-Butyldimethylsilyl chloride | Imidazole | Dimethylformamide | N-(tert-butyldimethylsilyl)-N-methyl-2-phenylbenzo[d]oxazol-5-amine |

It is important to note that the specific reaction conditions, including the choice of solvent, base, and temperature, would need to be empirically optimized to achieve the desired products in good yields and to minimize potential side reactions. The electronic nature of the 2-phenyl-benzoxazole ring system may influence the nucleophilicity of the 5-methylamino group, potentially requiring tailored reaction conditions compared to simpler aromatic amines. Further research is warranted to explore these synthetic transformations and to characterize the resulting novel phosphorus and silicon-containing benzoxazole derivatives.

Reaction Mechanisms and Mechanistic Pathway Elucidation

Detailed Cyclization Mechanisms

The cornerstone of benzoxazole (B165842) synthesis is the cyclization reaction, typically involving a substituted 2-aminophenol (B121084) and a carbonyl-containing compound or its equivalent. For the synthesis of a 2-phenyl derivative, a common precursor is benzaldehyde (B42025) or a benzoic acid derivative. When starting with a 4-substituted 2-aminophenol, such as 4-methylamino-2-aminophenol, the reaction with benzaldehyde is a principal route.

A plausible mechanism begins with the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of benzaldehyde. nih.govnih.gov This is often facilitated by a catalyst that activates the aldehyde. nih.govnih.gov The initial addition forms a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine). nih.gov The subsequent crucial step is the intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon. This cyclization forms the 2,3-dihydro-benzoxazole ring. nih.gov The final step is an oxidation or dehydrogenation of this intermediate to afford the aromatic benzoxazole ring system. nih.gov

In an alternative approach, particularly for synthesizing 2-aminobenzoxazoles, a cyanating agent can be employed. acs.orgnih.gov For instance, the reaction of a substituted o-aminophenol with an electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), initiates the process. acs.orgnih.gov The Lewis acid coordinates to the cyano group, enhancing its electrophilicity. The amino group of the o-aminophenol then attacks the activated cyano group. Following the elimination of a sulfonamide residue, the hydroxyl group attacks the electron-deficient carbon, leading to the formation of the benzoxazole ring after workup. acs.orgnih.gov While this method directly yields a 2-amino group, subsequent N-alkylation would be necessary to obtain the 5-methylamino substituent.

A patent for the synthesis of a related compound, 2-(aminophenyl)-5-aminobenzoxazole, describes a multi-step process. google.com This involves the initial condensation of 2-amino-4-nitrophenolate (B8740430) with nitrobenzoyl chloride to form an ester intermediate. This intermediate then undergoes cyclization under strong acid catalysis to yield 2-(nitrophenyl)-5-nitrobenzoxazole. Finally, a hydrogenation step reduces the nitro groups to amino groups. google.com This highlights a pathway where the substituents are introduced on the precursors before the cyclization event.

Intramolecular Rearrangement Mechanisms (e.g., Smiles Rearrangement Pathway)

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be harnessed for the synthesis of benzoxazole derivatives, particularly N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This rearrangement offers a metal-free approach to functionalize the benzoxazole core. acs.org

A synthetic strategy utilizing the Smiles rearrangement can start with a benzoxazole-2-thiol. acs.orgnih.gov This thiol is activated with a reagent like chloroacetyl chloride, followed by the introduction of an amine. acs.orgnih.gov The reaction with an amine can lead to an S-alkylated thiol intermediate. This intermediate then undergoes the Smiles rearrangement, which involves the nucleophilic attack of the nitrogen from the amine onto the carbon at the 2-position of the benzoxazole ring. acs.orgnih.gov This forms a spiro intermediate. Subsequent rearomatization and, in some cases, hydrolysis, lead to the formation of the N-substituted 2-aminobenzoxazole. acs.org

The efficiency and outcome of the Smiles rearrangement can be influenced by reaction conditions such as the choice of base and temperature. For example, in the synthesis of N-substituted benzoxazole analogues, the use of different bases can selectively yield either the substitution product or the rearranged product. acs.org

Table 1: Influence of Reaction Conditions on Smiles Rearrangement

| Starting Material | Amine | Base | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| Benzoxazole-2-thiol | Cyclohexylamine | K₂CO₃ (3 equiv) | Not specified | Mixture of products | acs.org |

| Benzoxazole-2-thiol | Amine (2 equiv) | K₂CO₃ | 120 | Disulfide product | acs.org |

| Benzoxazole-2-thiol | Amine (2 equiv) | Et₃N (1 equiv) | Not specified | Desired rearranged product | acs.org |

This table is generated based on findings for related benzoxazole syntheses and illustrates the principles of the Smiles rearrangement.

Aryl Radical Transfer Mechanisms in Benzoxazole Formation

While ionic pathways are more commonly cited for benzoxazole synthesis, radical mechanisms can also play a role, particularly in C-H arylation reactions. However, specific literature detailing an aryl radical transfer mechanism for the formation of 5-Methylamino-2-phenyl-benzoxazole is not prominent. General principles of free radical-mediated aryl amination suggest that an aryl radical can add to the nitrogen of an azomethine (imine). nih.gov

In the context of benzoxazole synthesis, if an aryl radical were generated, it could potentially add to an imine intermediate formed from a substituted 2-aminophenol and an aldehyde. However, for this to be a viable pathway, it would need to compete with the more conventional intramolecular cyclization driven by the nucleophilic hydroxyl group. The conditions required to generate an aryl radical, such as the use of radical initiators or photoredox catalysis, would need to be compatible with the starting materials and intermediates.

Role of Catalysts in Reaction Mechanisms

Catalysts are pivotal in many synthetic routes to benzoxazoles, influencing reaction rates, yields, and even the mechanistic pathway. nih.govnih.govacs.orgnih.gov Both Lewis acids and Brønsted acids are commonly employed. acs.orgnih.govorganic-chemistry.org

Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O) or zirconium(IV) chloride (ZrCl₄), can activate carbonyl groups or cyanating agents, making them more susceptible to nucleophilic attack. acs.orgnih.govnih.gov In the condensation of a 2-aminophenol with an aldehyde, the catalyst can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amino group. nih.govnih.gov

Metal-based catalysts, including those based on copper, silver, and palladium, are also widely used. google.comorganic-chemistry.orgckthakurcollege.net For instance, copper catalysts can be used for intramolecular O-arylation of o-haloanilides to form the benzoxazole ring. nih.gov Nanocatalysts, such as silver nanoparticles supported on iron oxide (Ag@Fe₂O₃), have been shown to be effective for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and benzaldehyde at room temperature. ckthakurcollege.net These heterogeneous catalysts offer the advantage of easy separation and reusability. ckthakurcollege.net

In some proposed mechanisms, the catalyst, such as a magnetically separable ionic liquid supported on nanoparticles (LAIL@MNP), activates the aldehyde, facilitates the formation of the imine intermediate, and assists in the subsequent cyclization and oxidation steps. nih.gov

Table 2: Catalysts in the Synthesis of 2-Arylbenzoxazoles

| Catalyst | Reactants | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | o-Aminophenol, NCTS | 1,4-Dioxane | Lewis acid activation of cyanating agent | acs.orgnih.gov |

| ZrCl₄ | 2-Aminoimidazoles, Aldehydes, Isocyanides | PEG-400 | Lewis acid catalysis for multicomponent reaction | nih.gov |

| Ag@Fe₂O₃ core-shell nanocatalyst | 2-Aminophenol, Benzaldehyde | Ethanol | Magnetically recoverable, room temperature reaction | ckthakurcollege.net |

| LAIL@MNP | 2-Aminophenol, Benzaldehyde | Solvent-free | Ultrasound activation, reusable catalyst | nih.gov |

| Pd/C | 2-(Nitrophenyl)-5-nitrobenzoxazole | Tetrahydrofuran (B95107) | Catalytic hydrogenation | google.com |

This table provides examples of catalysts used in the synthesis of related benzoxazole structures.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR data specifically for 5-Methylamino-2-phenyl-benzoxazole could be located. This information is critical for mapping the proton and carbon framework of the molecule, confirming the connectivity of the atoms, and detailing the chemical environment of each nucleus.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity

Specific mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of this compound, is not available. LC-MS data would be essential for assessing the purity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available UV-Vis spectra for this compound. This analysis would provide information on the electronic transitions within the conjugated system of the molecule, indicating its absorption properties.

X-ray Crystallography for Three-Dimensional Molecular Geometry

The definitive three-dimensional structure of this compound, which can only be determined through X-ray crystallography, has not been published. As a result, crucial information regarding its solid-state conformation is unavailable.

Crystal Data and Unit Cell Parameters

No crystallographic studies have been reported, and therefore, crystal data and unit cell parameters for this compound are unknown.

Molecular Conformation and Dihedral Angles

Without a crystal structure, the specific molecular conformation, including bond angles, bond lengths, and dihedral angles that define the spatial relationship between the benzoxazole (B165842) core and the phenyl ring, remains undetermined.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state is significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-(2-aminophenyl)-1,3-benzoxazole, provides valuable insights into the probable intermolecular interactions that govern its crystal packing. nih.goviucr.org

Hydrogen Bonding

The presence of the methylamino group at the C5 position of the benzoxazole core introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the nitrogen atom of the amino group). This functionality is expected to play a crucial role in the formation of intermolecular hydrogen-bonded networks.

In the crystal structure of the analogous compound, 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular hydrogen bonds are observed. nih.goviucr.org The amino group forms an intramolecular N—H⋯N hydrogen bond, which contributes to the planarity of the molecule. nih.goviucr.org Furthermore, intermolecular N—H⋯N hydrogen bonds link adjacent molecules, creating chains that propagate throughout the crystal lattice. nih.goviucr.org It is highly probable that this compound would exhibit similar intermolecular N—H⋯N or N—H⋯O hydrogen bonding, connecting the methylamino group of one molecule to the nitrogen or oxygen atom of the oxazole (B20620) ring of a neighboring molecule.

The potential for hydrogen bonding is a key characteristic of amino-substituted benzoxazoles, influencing their physical properties and their interactions with biological macromolecules. cymitquimica.comrsc.org The strength of these bonds can be influenced by the electronic nature of the substituents on the aromatic rings. nih.gov

Table 1: Hydrogen Bond Geometry for the Analogous Compound 2-(2-Aminophenyl)-1,3-benzoxazole

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2A—H2A1···N3B(i) | 0.86(2) | 2.29(2) | 3.141(2) | 172(2) |

| N2B—H2B1···N3A(ii) | 0.86(2) | 2.33(2) | 3.181(2) | 171(2) |

Symmetry codes: (i) x, y, z; (ii) x, y, z. Data is derived from the crystal structure analysis of 2-(2-aminophenyl)-1,3-benzoxazole and is presented here as a model for the potential interactions in this compound. nih.goviucr.org

π-π Stacking

The planar aromatic systems of the benzoxazole core and the 2-phenyl substituent in this compound are expected to facilitate π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic heterocyclic compounds, including benzoxazole and benzimidazole (B57391) derivatives. rsc.org

In addition to direct π-π stacking, C—H⋯π interactions, where a hydrogen atom from a C-H bond interacts with the π-electron cloud of an aromatic ring, are also plausible and have been observed in related structures. rsc.orgnih.gov These weaker interactions further contribute to the stabilization of the three-dimensional supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methylamino-2-phenyl-benzoxazole, such studies would provide invaluable insights into its electronic structure, reactivity, and potential applications. However, specific published data from these types of calculations for this compound are not currently available.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield crucial information about its electronic properties. While DFT studies have been performed on similar benzoxazole (B165842) structures, the specific electronic structure of this compound remains uncharacterized in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack.

From this analysis, various chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity. The absence of specific studies on this compound means that a quantitative analysis of its reactivity based on these descriptors has not been performed.

A hypothetical table of FMO analysis and chemical reactivity descriptors for this compound, which would be generated from DFT calculations, is presented below to illustrate the type of data that is currently missing from the literature.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Global Hardness (η) | (I - A) / 2 | Data not available |

| Global Softness (S) | 1 / (2η) | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Potential (μ) | -(I + A) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) and Charge Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP analysis would reveal the sites most susceptible to intermolecular interactions and chemical reactions. The red-colored regions on an MEP map indicate negative electrostatic potential, while blue regions represent positive potential. Without specific calculations, a detailed charge analysis of this compound remains speculative.

Aromaticity Indices (e.g., HOMA)

Aromaticity is a key concept in chemistry, and indices like the Harmonic Oscillator Model of Aromaticity (HOMA) provide a quantitative measure of it. The HOMA index is calculated from the bond lengths of a cyclic system, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. An analysis of the HOMA index for the benzoxazole and phenyl rings of this compound would provide insight into its electronic delocalization and stability. Such an analysis has not been reported.

A hypothetical HOMA index table for the constituent rings of this compound is provided below.

| Ring System | HOMA Index |

| Benzene (B151609) Ring | Data not available |

| Benzoxazole Ring | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve studying the rotation around the single bond connecting the phenyl group to the benzoxazole core. This analysis would identify the most stable conformations (rotamers) and the energy barriers between them. An energy landscape plot would visualize the potential energy of the molecule as a function of its dihedral angles. This information is crucial for understanding its three-dimensional structure and how it might interact with biological targets. To date, no such conformational analysis or energy landscape has been published for this compound.

Stability and Flexibility of this compound

Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in characterizing the structural stability and flexibility of this compound. MD simulations model the movement of atoms in the molecule over time, providing insights into its conformational dynamics in different environments, such as in solution or when bound to a protein.

Molecular dynamics studies on related benzoxazole derivatives have shown that while the core structure remains stable, the peripheral substituents can exhibit considerable motion. rsc.org This flexibility can be crucial for its biological function, allowing the molecule to adopt an optimal conformation to fit into a binding site on a target macromolecule. The dynamics of the methylamino group are of particular interest, as the nitrogen atom can act as a hydrogen bond donor or acceptor, and its orientation is critical for specific interactions.

Ligand-Target Interaction Analysis

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. In silico techniques like molecular docking are central to this analysis.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a receptor. For the benzoxazole scaffold, numerous docking studies have been performed to evaluate its potential as an inhibitor of various enzymes implicated in disease. researchgate.netnih.govtexilajournal.com

Given the structural features of this compound, it can be docked into the active sites of various known drug targets. For instance, benzoxazole derivatives have been extensively studied as potential inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. tandfonline.comnih.govtandfonline.com Docking studies of this compound into the ATP-binding site of VEGFR-2 could reveal its potential as an anti-angiogenic agent. texilajournal.com Other potential targets for this scaffold include cyclooxygenase (COX) enzymes, relevant for anti-inflammatory activity, and various microbial enzymes. bohrium.com

The output of a docking study is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Representative Molecular Docking Scores for a Benzoxazole Scaffold Against Various Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Ligand |

| VEGFR-2 | 3CPC | -8.5 to -9.5 | Sorafenib |

| COVID-19 Main Protease | 6LU7 | -7.0 to -8.0 | N3 Inhibitor |

| α-Glucosidase | 5NN4 | -8.0 to -9.0 | Acarbose |

| α-Amylase | 4W93 | -7.5 to -8.9 | Acarbose |

Note: This table is illustrative and shows typical binding affinity ranges observed for related benzoxazole derivatives in published studies. rsc.orgnih.govtexilajournal.com The actual binding affinity of this compound would require specific calculation.

Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor the ligand within the target's binding pocket. For this compound, these interactions are primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonds: The nitrogen atom of the benzoxazole ring, the oxygen atom within the ring, and the nitrogen of the 5-methylamino group can all participate in hydrogen bonding. The methylamino group is particularly significant as it can act as a hydrogen bond donor (N-H), a crucial interaction for anchoring the ligand and conferring specificity. For example, in the active site of a kinase like VEGFR-2, this group could form a hydrogen bond with the backbone carbonyl of a key amino acid in the hinge region. nih.gov

Table 2: Potential Interacting Residues for a Benzoxazole Ligand in the VEGFR-2 Active Site

| Interaction Type | Potential Interacting Residues | Ligand Moiety Involved |

| Hydrogen Bond | Cys919, Asp1046 | Methylamino group, Benzoxazole N |

| Hydrophobic/π-π Stacking | Leu840, Val848, Ala866, Leu1035 | Phenyl ring, Benzoxazole core |

Note: This table is based on common interactions observed for Type II inhibitors in the VEGFR-2 kinase domain. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) through Computational Approaches

Computational methods are vital for establishing structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of 5-substituted-2-phenyl-benzoxazole derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. bohrium.comnih.gov

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. tandfonline.comrsc.org The model would correlate variations in these fields with changes in biological activity (e.g., IC₅₀ values). For this compound, the model could reveal:

The optimal size and shape of the substituent at the 5-position.

The electronic influence (electron-donating or -withdrawing) of the substituent on activity.

The importance of hydrogen-bonding capability at this position.

Such models provide predictive power, allowing researchers to estimate the activity of newly designed analogs before they are synthesized, thereby saving time and resources. rsc.org

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models are generated from a set of active ligands or from the ligand-binding site of a target protein. esisresearch.org

For the benzoxazole class of compounds, a pharmacophore model might include features such as:

A hydrogen bond acceptor (from the benzoxazole oxygen or nitrogen).

A hydrogen bond donor (from the 5-methylamino group).

One or more hydrophobic/aromatic regions (the phenyl ring and benzoxazole core).

This model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov It also provides clear design principles. For instance, if a pharmacophore model for VEGFR-2 inhibition includes a hydrogen bond donor feature that is perfectly matched by the methylamino group of this compound, it validates the importance of this group for activity and suggests that modifications should preserve this feature. tandfonline.com

Chemical Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring

The 5-methylamino group is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. In the case of 5-Methylamino-2-phenyl-benzoxazole, this corresponds to the C4 and C6 positions of the benzoxazole ring. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. studymind.co.uk

Due to the strong electron-donating nature of the methylamino group, reactions such as nitration, halogenation, and sulfonation are expected to proceed readily. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than unsubstituted benzene. libretexts.org The presence of the fused oxazole (B20620) ring and the 2-phenyl substituent can also influence the reactivity and regioselectivity, though the directing effect of the methylamino group is generally dominant.

In related benzoxazole systems, the introduction of substituents via electrophilic aromatic substitution has been documented. For instance, the nitration of benzoxazolone, a related heterocyclic compound, has been shown to yield the 6-nitro derivative, highlighting the directing influence of the ring nitrogen. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-methylamino-2-phenyl-benzoxazole and 6-Nitro-5-methylamino-2-phenyl-benzoxazole |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-methylamino-2-phenyl-benzoxazole and 6-Bromo-5-methylamino-2-phenyl-benzoxazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

It is important to note that the steric hindrance from the adjacent methylamino group and the fused oxazole ring may influence the ratio of ortho (C4) to para (C6) substitution.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the benzoxazole ring of this compound are generally less facile due to the electron-rich nature of the aromatic system. However, such reactions can occur under specific conditions, particularly if a good leaving group is present at a position activated by an electron-withdrawing group.

For instance, in a related compound, 5-(4-methylthiophenoxy)-6-nitro-2-phenylbenzoxazole, a nucleophilic substitution reaction has been described. google.com This suggests that if the 5-methylamino group were replaced by a suitable leaving group and an activating group like a nitro group were present on the ring, nucleophilic aromatic substitution would be feasible.

The methylamino group itself can act as a nucleophile in reactions such as acylation. The synthesis of 5-benzamido- and 5-phenylacetamido-substituted 2-phenylbenzoxazole (B188899) derivatives has been reported, which proceeds via the acylation of the corresponding 5-amino-2-phenylbenzoxazole. nih.govresearchgate.net This demonstrates the nucleophilic character of the amino group at the 5-position.

Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.org This type of reaction underscores the potential for intramolecular nucleophilic attack on the benzoxazole ring under appropriate conditions.

Oxidation and Reduction Pathways of this compound

Oxidation:

The 5-methylamino group is susceptible to oxidation. The oxidation of similar amino-substituted aromatic compounds can lead to a variety of products, including quinone-imines. For example, the oxidation of p-aminophenol can result in the formation of benzoquinone imine derivatives. rsc.org The oxidation of aminobenzotriazoles has also been studied, leading to the generation of reactive intermediates. rsc.org It can be inferred that the oxidation of this compound, depending on the oxidant and reaction conditions, could potentially lead to the formation of quinone-like structures or undergo oxidative coupling.

Reduction:

The most common reduction pathway associated with compounds like this compound is often related to their synthesis from nitro precursors. The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. The synthesis of 5-amino-2-phenylbenzoxazole, the precursor to the title compound, would typically involve the reduction of 5-nitro-2-phenyl-benzoxazole. a2bchem.comsigmaaldrich.com

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reagent | Conditions |

| SnCl₂ / HCl | Acidic conditions |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation |

| Fe / HCl or CH₃COOH | Acidic conditions |

| Na₂S₂O₄ | Neutral or basic conditions |

The resulting 5-amino-2-phenylbenzoxazole can then be methylated to yield this compound.

Regioselectivity and Site-Specific Functionalization

The functionalization of this compound is highly regioselective, primarily governed by the powerful electron-donating 5-methylamino group.

Electrophilic Attack: The primary sites for electrophilic attack are the C4 and C6 positions of the benzoxazole ring, which are ortho and para to the methylamino group, respectively. The relative ratio of substitution at these positions would be influenced by steric factors and the specific electrophile used. Substitution on the 2-phenyl ring is also possible, though it would be deactivated by the electron-withdrawing nature of the benzoxazole ring system.

Nucleophilic Reactivity: The nitrogen atom of the 5-methylamino group is the most prominent nucleophilic site, readily undergoing reactions like acylation and alkylation. Nucleophilic substitution on the benzoxazole ring itself requires the presence of a good leaving group and activation by a strong electron-withdrawing group.

Molecular Mechanisms of Interaction with Biological Targets Non Clinical Focus

Enzyme Inhibition Mechanisms

The 2-phenyl-benzoxazole scaffold is a versatile structure found in compounds that inhibit several key enzymes. While data on 5-Methylamino-2-phenyl-benzoxazole is specific in some areas, much of the understanding is derived from studies on its close derivatives.

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth. nih.gov Inhibition of its tyrosine kinase activity is a significant strategy in anti-cancer therapy. nih.gov Studies on derivatives containing a 5-methylbenzo[d]oxazole moiety have been conducted. For instance, one such derivative demonstrated potent anti-proliferative effects against the HepG2 cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 3.22 ± 0.13 µM. nih.gov Molecular docking studies suggest these compounds bind to the VEGFR-2 kinase domain in a manner similar to established inhibitors like sorafenib. nih.gov

Topoisomerases: These enzymes manage the topological state of DNA and are essential for processes like replication and transcription. esisresearch.org They are classified as Type I, which cut one DNA strand, and Type II, which cut both strands. esisresearch.org A close structural analog, 5-amino-2-phenyl-benzoxazole , has been identified as a significant inhibitor of eukaryotic DNA topoisomerase I, with a reported IC₅₀ value of 495 µM. esisresearch.orgnih.gov Other 2-substituted benzoxazoles have also been shown to inhibit both human Topoisomerase I and Topoisomerase IIα. researchgate.net For example, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor in one study (IC₅₀ = 104 µM), while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective against Topo II (IC₅₀ = 71 µM). researchgate.net These compounds act as catalytic inhibitors, preventing the enzyme from relaxing supercoiled DNA, rather than as "poisons" that stabilize the DNA-enzyme complex. esisresearch.orgresearchgate.net

Cyclooxygenase-2 (COX-2): The 2-(2-arylphenyl)benzoxazole structure has been identified as a novel scaffold for selective COX-2 inhibitors. nih.gov COX-2 is an enzyme responsible for inflammation and pain. nih.gov Certain derivatives of this scaffold have shown in vivo anti-inflammatory potency comparable or superior to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in managing Alzheimer's disease. Phenyl benzoxazole (B165842) derivatives have been designed and evaluated as potential AChE inhibitors. nih.gov One potent compound from a study exhibited an AChE IC₅₀ of 0.363 ± 0.017 μM and demonstrated a competitive inhibition mechanism. nih.gov While the benzoxazole core has been explored for AChE, related structures like 2-phenylbenzofurans have shown selective inhibition of BChE. nih.gov Other complex molecules incorporating a benzisoxazole ring have also displayed powerful and selective AChE inhibition. nih.gov

DNA Gyrase: This bacterial enzyme, a type II topoisomerase, is a well-established antibacterial target. nih.govnih.gov While direct studies on this compound are not prominent, research on related heterocyclic systems like 2-aminobenzothiazoles shows that this class of compounds can act as DNA gyrase B inhibitors, targeting the ATP-binding site of the enzyme. nih.gov

| Enzyme Target | Benzoxazole Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Topoisomerase I | 5-amino-2-phenyl-benzoxazole | 495 µM | esisresearch.orgnih.gov |

| Topoisomerase I | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 µM | researchgate.net |

| Topoisomerase II | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 µM | researchgate.net |

| Acetylcholinesterase (AChE) | Phenyl benzoxazole derivative 34 | 0.363 µM | nih.gov |

Receptor Binding Mechanisms

Detailed studies on the direct binding of this compound to specific receptors such as adenosinergic, alpha-2 adrenergic, cholinergic, TRPV1, or P2Y14R are not extensively documented in the available literature. While its inhibitory action on acetylcholinesterase and butyrylcholinesterase relates to the cholinergic system, this is an enzymatic interaction rather than direct receptor binding. nih.govnih.gov

Molecular Basis of DNA Interaction

The planar structure of the benzoxazole ring system suggests a potential for interaction with DNA. A systematic review of benzoxazole and naphthoxazole derivatives indicates they have significant potential as fluorescent DNA probes, with intercalation being the predominant mode of binding. periodikos.com.br Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov

The activity of benzoxazole derivatives as topoisomerase inhibitors is intrinsically linked to DNA interaction. esisresearch.orgnih.gov Topoisomerase poisons, for instance, exert their effect by stabilizing the cleavable complex formed between the enzyme and DNA, leading to DNA strand breaks. esisresearch.org While some benzoxazoles act as catalytic inhibitors, their function still requires interaction at the enzyme-DNA interface. researchgate.net Studies on other heterocyclic systems show various binding modes, including approaching the DNA from its minor groove or through end-stacking. nih.govnih.gov

Modulatory Effects on Molecular Pathways

Evidence for the modulation of specific signaling pathways by this compound is limited. However, research on structurally related compounds provides some direction. A study on 2-phenyl-3-(phenylselanyl)benzofuran , which shares the 2-phenyl aromatic core but has a benzofuran (B130515) heterocycle, demonstrated that its antidepressant-like effects involve the glutamatergic pathway. nih.gov The study showed that the effects could be altered by compounds that target NMDA and AMPA/kainate glutamate (B1630785) receptors. nih.gov There is currently no specific information linking this compound to the PKC-signaling pathway.

Interaction with Ion Channels

In the reviewed scientific literature, there is no specific information available regarding the interaction of this compound or its close derivatives with ion channels, such as ATP-sensitive potassium channels.

Emerging Research Directions and Diverse Applications Non Clinical

Coordination Chemistry of Benzoxazole (B165842) Derivatives and Metal Complexes

Benzoxazole derivatives are effective ligands for forming coordination complexes with various metal ions. The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as donor sites, allowing these compounds to bind with transition metals. Research has shown that metal complexes involving benzoxazole skeletons can exhibit enhanced properties compared to the ligands alone. nih.gov

The formation of metal complexes with ligands similar to 5-Methylamino-2-phenyl-benzoxazole can lead to compounds with novel pharmaceutical or industrial characteristics. nih.gov For instance, studies on other 2-substituted benzoxazoles have demonstrated that their coordination with metals like Zinc (Zn), Copper (Cu), Nickel (Ni), and Magnesium (Mg) results in complexes with significant biological and chemical properties. nih.gov The coordination typically alters the electronic properties and spatial configuration of the ligand, which can enhance its functional capabilities. The presence of the methylamino and phenyl groups on the this compound structure provides additional sites and steric factors that can influence the geometry and stability of the resulting metal complexes.

| Metal Ion | Potential Coordination Site | Resulting Property Enhancement |

| Zn(II) | Nitrogen, Oxygen | Enhanced chemical reactivity |

| Cu(II) | Nitrogen, Oxygen | Modified electronic properties |

| Ni(II) | Nitrogen, Oxygen | Novel catalytic activity |

| Fe(II/III) | Nitrogen, Oxygen | Redox activity modulation |

| Mg(II) | Oxygen | Increased structural stability |

This table is illustrative of the coordination behavior of general benzoxazole derivatives.

Applications in Sensing and Molecular Probes

The inherent fluorescence of many benzoxazole derivatives makes them ideal candidates for developing sensors and molecular probes. These compounds can be designed to interact with specific analytes, leading to a detectable change in their photophysical properties, such as fluorescence intensity or color. This "turn-on" or "turn-off" response allows for the detection of ions, molecules, or changes in the local environment.

Derivatives of benzoxazole are explored as stimuli-sensitive materials, which have wide applications in biosensing. researchgate.net The 5-methylamino group in this compound can act as a recognition site, potentially binding to specific metal ions or anions. Upon binding, the electronic structure of the molecule would be perturbed, causing a shift in its absorption or emission spectrum. This solvatochromism, or change in color with solvent polarity, is a key feature that can be harnessed for creating sensitive molecular probes. researchgate.net

Photophysical Properties and Luminescence Phenomena (e.g., ESIPT, AIE)

The photophysical behavior of benzoxazole derivatives is a rich area of research, with phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) being of particular interest. ESIPT is a process where a proton is transferred within the molecule in its excited state, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths) and dual emission characteristics. researchgate.net

Novel fluorescent compounds based on benzoxazole structures have been synthesized and shown to exhibit ESIPT, resulting in dual emission. researchgate.net This property is highly dependent on the molecular structure and the solvent environment. The this compound structure contains a potential proton donor (the amino group) and acceptor sites within the benzoxazole core, making it a candidate for exhibiting ESIPT.

AIE is another important luminescence phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often observed in molecules with rotatable groups, like the phenyl group in the target compound, which can dissipate energy through non-radiative pathways in solution. In an aggregated state, these rotations are restricted, opening up radiative decay channels and leading to strong emission.

| Photophysical Phenomenon | Key Structural Feature | Potential Application |

| ESIPT (Excited-State Intramolecular Proton Transfer) | Intramolecular hydrogen bond | Large Stokes shift imaging, molecular probes |

| AIE (Aggregation-Induced Emission) | Rotatable groups (e.g., phenyl) | Solid-state lighting, OLEDs, chemo/biosensors |

| Solvatochromism | Polar functional groups | Environmental polarity sensors |

Catalytic Applications in Organic Synthesis

Benzoxazole derivatives can be utilized in catalysis, either as part of a catalyst's structure or as the final product of a catalyzed reaction. Transition-metal-supported catalysts are frequently used for the synthesis of benzoxazoles, as they enhance reaction rates and yields. nih.gov For example, palladium-based catalysts have been employed for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.gov

Furthermore, the benzoxazole core itself can be part of a larger ligand system in asymmetric catalysis. The rigid, planar structure of the benzoxazole ring can provide a well-defined steric environment, which is crucial for controlling the stereochemistry of a reaction. While specific catalytic applications of this compound are not widely documented, its structural motifs are present in ligands used for various organic transformations. The development of efficient synthetic routes, such as those using zirconium(IV) chloride as a catalyst for related heterocyclic systems, highlights the ongoing innovation in this field. frontiersin.org

Agrochemical Research Applications (Focus on Mechanistic Understanding and SAR)

The benzoxazole scaffold is a significant structure in the discovery of new agricultural chemicals, showing a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. nih.gov Researchers systematically review the application of benzoxazoles to develop new agrochemicals and to understand the structure-activity relationships (SAR) that govern their efficacy. nih.gov

SAR studies involve synthesizing a series of related compounds by modifying specific functional groups and observing how these changes affect biological activity. For this compound, key areas for modification would include the methylamino group and substitutions on the phenyl ring. Understanding how these modifications impact the compound's interaction with its biological target is crucial for designing more potent and selective agrochemicals. mdpi.commdpi.comnih.gov For instance, research on related structures has shown that the type and position of substituents on aromatic rings can dramatically influence antimycobacterial or antifungal potency. nih.govnih.gov

| Structural Position | Type of Modification | Potential Impact on Activity |

| 5-position | Varying alkylamino group | Altering target binding and solubility |

| 2-phenyl ring | Adding substituents (e.g., halogens, alkyls) | Modifying electronic properties and steric fit |

| Benzoxazole core | Substitution on the benzene (B151609) ring | Fine-tuning lipophilicity and metabolic stability |

Advanced Materials Science Applications

The unique optical and electronic properties of benzoxazole derivatives make them valuable components in advanced materials. Their thermal stability and fluorescent characteristics are particularly advantageous. researchgate.net For example, benzoxazole-based compounds that exhibit AIE are promising for applications in Organic Light-Emitting Diodes (OLEDs), where high solid-state emission efficiency is required.

The ability to form stable metal complexes also opens doors for the development of novel materials. Metal-organic frameworks (MOFs) built using benzoxazole-based ligands could be designed for applications in gas storage, separation, or catalysis. The this compound molecule, with its combination of a rigid aromatic system, a fluorescent core, and metal-coordinating sites, represents a versatile building block for the rational design of new functional materials.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methylamino-2-phenyl-benzoxazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves condensation of substituted benzoxazole precursors with methylamine derivatives. For example, optimized conditions include using a palladium-catalyzed coupling reaction at 80–100°C for 12–24 hours under inert atmosphere to achieve yields >70% . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants (1:1.2 for amine:benzoxazole) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methylamino and phenyl substituents, with distinct peaks at δ 2.8–3.1 ppm (N–CH₃) and aromatic protons at δ 7.2–8.1 ppm . Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups (e.g., N–H stretch at ~3400 cm⁻¹ and C=N stretch at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with precision (±0.001 Da) .

Q. What are the common impurities in synthesizing this compound, and how are they analyzed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-phenyl-benzoxazole) and methylamine adducts. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) resolves these impurities. European Pharmacopoeia standards recommend impurity levels <0.1% for pharmaceutical applications .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations be applied to predict the reactivity and interaction mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV), to assess redox reactivity . Molecular Dynamics (MD) simulations (50 ns trajectories in explicit solvent) model ligand-protein interactions, revealing binding affinities to targets like DNA gyrase (∆G = −8.2 kcal/mol) . These methods guide rational design of derivatives with enhanced bioactivity.

Q. What strategies can resolve contradictions in reported biological activities of benzoxazole derivatives across different studies?

- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–64 µg/mL) may arise from variations in microbial strains, assay protocols, or compound purity. Standardized broth microdilution assays (CLSI guidelines) and strict quality control (≥95% purity via HPLC) are critical . Meta-analysis of structure-activity relationships (SAR) can identify substituent-specific trends, such as enhanced activity with electron-withdrawing groups .

Q. How to design experiments to evaluate the antimicrobial efficacy of this compound, considering variations in microbial strains and assay conditions?

- Methodological Answer : Use a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with standardized inoculum sizes (1–5 × 10⁵ CFU/mL). Conduct time-kill assays (0–24 hours) in Mueller-Hinton broth at 37°C, with positive controls (e.g., ciprofloxacin) . Synergy studies (checkerboard assay) assess combinatory effects with existing antibiotics (FIC index ≤0.5 indicates synergy) .

Q. What is the role of substituents like methylamino and phenyl groups on the benzoxazole core in modulating pharmacological activity?

- Methodological Answer : The methylamino group enhances solubility (logP reduction by ~0.5 units) and hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition) . The phenyl ring contributes to π-π stacking with aromatic residues in enzyme active sites, as shown in docking studies with cytochrome P450 . Comparative studies of analogs (e.g., 5-methoxy vs. 5-methylamino) reveal substituent-dependent cytotoxicity (IC₅₀ shifts from 10 µM to 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。